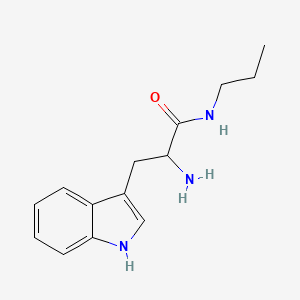

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide

描述

属性

IUPAC Name |

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-2-7-16-14(18)12(15)8-10-9-17-13-6-4-3-5-11(10)13/h3-6,9,12,17H,2,7-8,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCDKHDTHVZZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide typically involves the reaction of indole derivatives with appropriate amines and other reagents. One common method involves the use of indole-3-carboxaldehyde as a starting material, which undergoes a series of reactions including condensation, reduction, and amination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

化学反应分析

Types of Reactions

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various amine derivatives.

科学研究应用

2-amino-3-(1H-indol-3-yl)-N-propylpropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

作用机制

The mechanism of action of 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets. For instance, as a falcipain-2 inhibitor, it binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the life cycle of the malaria parasite, making it a potential antimalarial agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

N-Substituted Amide Derivatives

2-Amino-3-(1H-indol-3-yl)-N-(3-(piperidin-1-yl)-propyl)propanamide (Compound 25)

- Structure : The N-propyl group is replaced with a 3-(piperidin-1-yl)-propyl chain.

- Molecular Formula : C₂₄H₃₆N₄O₃ (MW: 429.29 g/mol).

- This modification is associated with inhibitory activity against hepatitis C virus NS3/4A protease .

- Synthesis : Prepared via trifluoroacetylation in dichloromethane, yielding an 88% isolated product as a brown powder .

(2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide

- Structure : N-Methyl substitution instead of N-propyl.

- Molecular Formula : C₁₂H₁₅N₃O (MW: 217.27 g/mol).

- Key Differences : Reduced steric hindrance and lower lipophilicity (predicted logP ~2.5) compared to the N-propyl analog. Likely improved aqueous solubility, making it suitable for in vitro assays .

(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide

- Structure : N-Phenyl substitution.

- Molecular Formula : C₁₇H₁₇N₃O (MW: 283.34 g/mol).

- Used in laboratory research, though specific activity data are unavailable .

Backbone-Modified Analogs

2-(1H-Indol-3-yl)-2-oxo-N-propylacetamide

- Structure: The amino group is replaced with a ketone.

- Molecular Formula : C₁₃H₁₄N₂O₂ (MW: 230.26 g/mol).

- The oxo group may alter metabolic stability .

(Z)-2-Cinnamamido-3-(1H-indol-3-yl)-N-propylacrylamide (3712)

- Structure : Incorporates a cinnamamide moiety.

- Molecular Formula : ~C₂₃H₂₃N₃O₂ (estimated MW: ~381.45 g/mol).

- Key Differences: The conjugated acrylamide system introduces planar rigidity, favoring interactions with aromatic residues in enzymes.

Cycloalkyl-Substituted Derivatives

N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide (S38)

- Structure: Cycloheptyl and pentylamino substituents.

- Molecular Formula : C₂₅H₃₈N₄O (MW: 410.60 g/mol).

- Synthesized via reductive amination, indicating applications in CNS-targeted therapies .

n-Cyclopropyl-3-(1H-indol-3-yl)propanamide

Research Implications

- Lead Optimization : Substituting the N-propyl group with cyclic amines (e.g., piperidinyl) enhances target affinity but may require solubility aids.

- Metabolic Stability : Cyclopropyl and tert-butyl groups (e.g., ) improve resistance to enzymatic degradation.

- Therapeutic Potential: Acrylamide derivatives () show promise in kinase inhibition, while protease-targeted analogs () are viable for antiviral development.

生物活性

2-Amino-3-(1H-indol-3-yl)-N-propylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes relevant to various diseases. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an indole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of indole derivatives with appropriate amines, often starting from indole-3-carboxaldehyde through a series of reactions including condensation, reduction, and amination.

Biological Activity Overview

The compound has been studied for its interactions with various biological macromolecules and its potential as a therapeutic agent. Notably, it has shown promise as an inhibitor of falcipain-2 , an enzyme crucial for the survival of the malaria parasite, making it a candidate for antimalarial drug development.

The mechanism by which this compound exerts its biological effects involves binding to the active site of target enzymes. For instance, as a falcipain-2 inhibitor, it disrupts the enzyme's ability to cleave substrates necessary for the parasite's lifecycle.

Comparative Analysis with Similar Compounds

To understand its unique properties, we can compare it with similar indole derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Indole-3-acetic acid | Plant growth hormone | Involved in plant development |

| Indole-3-carbinol | Anticancer properties | Found in cruciferous vegetables |

| Indole-3-butyric acid | Root growth promoter | Used in plant propagation |

| This compound | Antimalarial potential | Specific inhibition of falcipain-2 |

Research Findings and Case Studies

Recent studies have highlighted the compound's antiviral properties as well. For example, it was identified as a potential inhibitor against hepatitis C virus NS3/4A protease . In vitro assays demonstrated that compounds based on similar scaffolds exhibited effective inhibition against both wild-type and mutant forms of the protease, showcasing their therapeutic potential.

Case Study: Antiviral Activity

In a study evaluating antiviral compounds against HCV, several derivatives were synthesized and tested. The most promising candidates showed EC50 values ranging from 0.64 to 63 μM against HCV, indicating significant antiviral activity .

常见问题

Q. What are the recommended synthetic routes for 2-amino-3-(1H-indol-3-yl)-N-propylpropanamide, and how can reaction conditions be optimized for academic research?

Methodological Answer: The synthesis typically involves multi-step protocols starting with indole derivatives and amino acid precursors. Key steps include:

- Nucleophilic addition of indole to ketones or aldehydes under Lewis acid catalysis (e.g., BF₃·Et₂O) to introduce the indole-3-yl moiety .

- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the propylamine side chain. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .

- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Optimization Strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC to minimize side products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A combination of techniques ensures accurate structural validation:

| Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm backbone structure and stereochemistry | δ 7.0–7.5 ppm (indole aromatic protons), δ 3.1–3.5 ppm (propylamide chain) | |

| HPLC-MS | Assess purity and molecular weight | Reverse-phase C18 column, mobile phase: acetonitrile/0.1% formic acid, ESI+ mode for [M+H]⁺ detection | |

| FT-IR | Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) | KBr pellet method, 400–4000 cm⁻¹ range |

Q. How should researchers design preliminary biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize receptors/enzymes with structural homology to indole-binding proteins (e.g., serotonin receptors, formyl-peptide receptors) .

- Assay Types:

- In vitro binding assays (e.g., radioligand displacement using ³H-labeled ligands for FPR2 receptors) .

- Cell-based assays (e.g., cAMP modulation in HEK293 cells transfected with target receptors) .

- Dose-Response Curves: Use 10⁻⁶–10⁻³ M concentration ranges to determine IC₅₀/EC₅₀ values .

Advanced Research Questions

Q. What strategies resolve contradictory data between in vitro binding assays and cellular activity studies?

Methodological Answer: Contradictions often arise from differences in membrane permeability or off-target effects. Solutions include:

- Orthogonal Validation:

- Compare results with structurally analogous compounds (e.g., indole-3-acetamide derivatives) to identify scaffold-specific trends .

- Use knockout cell lines to confirm target specificity .

- Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS to correlate with observed activity .

Q. How does stereochemistry influence receptor binding specificity, and what chiral resolution methods are applicable?

Methodological Answer:

- Impact of Stereochemistry: Enantiomers may exhibit divergent binding to chiral receptors (e.g., FPR2). For example, (S)-enantiomers show 10-fold higher agonist activity than (R)-forms in FPR2 assays .

- Resolution Methods:

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients .

- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures .

Q. What computational approaches are validated for molecular docking studies with formyl-peptide receptors?

Methodological Answer:

- Docking Software : AutoDock Vina or Schrödinger Glide for ligand-receptor pose prediction .

- Protocols :

- Prepare receptor (FPR2) from PDB ID 1WY, optimize protonation states at pH 7.4 .

- Validate docking poses via molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability .

- Validation Metrics : Compare calculated binding energies (ΔG) with experimental IC₅₀ values .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .

- Buffer Optimization : Adjust pH to 6.5–7.5 (near compound pKa) or add surfactants (e.g., Tween-20) .

Q. What structural analogs of this compound are reported to enhance target selectivity?

Methodological Answer:

| Analog | Modification | Biological Impact | Reference |

|---|---|---|---|

| 3-(1H-Indol-3-yl)-2-ureidopropanamide | Ureido group substitution | 5× higher FPR2 selectivity over FPR1 | |

| N-Cyclohexyl-3-(2,5-dimethylindol-3-yl)propanamide | Methylated indole | Reduced off-target binding in CNS assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。